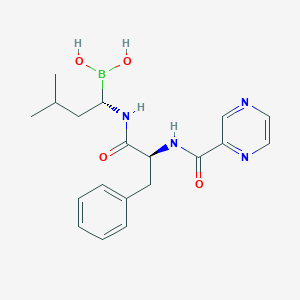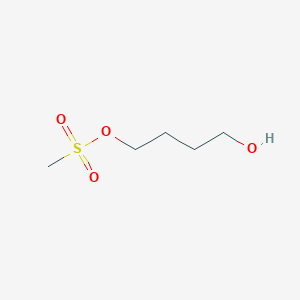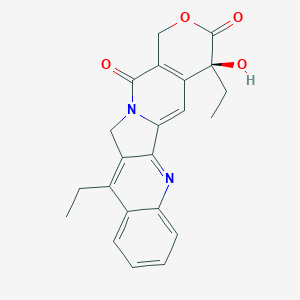
7-Ethylcamptothecin
Descripción general
Mecanismo De Acción
SN-22 ejerce sus efectos actuando como un agonista en la familia 5-HT2 de receptores de serotonina. Se une a estos receptores y los activa, lo que lleva a varios efectos posteriores. Los objetivos moleculares incluyen los receptores 5-HT2A, 5-HT2B y 5-HT2C, que participan en la regulación del estado de ánimo, la cognición y otros procesos fisiológicos .
Análisis Bioquímico
Biochemical Properties
7-Ethylcamptothecin plays a pivotal role in biochemical reactions by interacting with topoisomerase I. This interaction stabilizes the complex formed between topoisomerase I and DNA, preventing the re-ligation of DNA strands and leading to DNA damage. This damage triggers apoptosis in cancer cells. The compound’s efficacy is attributed to its ability to form hydrogen bonds with specific amino acids in topoisomerase I, such as aspartic acid and arginine, which are essential for its inhibitory action .
Cellular Effects
This compound exerts profound effects on various cell types by disrupting cellular processes. It induces cell cycle arrest at the G2-M phase, leading to apoptosis. This compound affects cell signaling pathways, particularly those involved in DNA damage response and repair. It also influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, this compound impacts cellular metabolism by altering the expression of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the topoisomerase I-DNA complex. This binding stabilizes the complex and prevents the re-ligation of the cleaved DNA strand, resulting in the accumulation of DNA breaks. These breaks activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. The compound’s lactone ring is crucial for its binding affinity and inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can undergo hydrolysis, leading to the formation of an inactive carboxylate form. Long-term studies have shown that this compound can induce sustained DNA damage and apoptosis in cancer cells. Its efficacy may decrease over time due to the development of drug resistance mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, it can cause significant toxic effects, including myelosuppression and gastrointestinal toxicity. Studies have identified a therapeutic window where the antitumor activity is maximized, and adverse effects are minimized .
Metabolic Pathways
This compound is metabolized primarily in the liver through oxidative pathways. Cytochrome P450 enzymes, particularly CYP3A4, play a crucial role in its metabolism. The compound is converted into various metabolites, some of which retain antitumor activity. The metabolic pathways also involve conjugation reactions, leading to the formation of glucuronides and sulfates, which are excreted in the urine and bile .
Transport and Distribution
Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transport proteins such as P-glycoprotein, which can affect its intracellular concentration and distribution. The compound tends to accumulate in the nucleus, where it exerts its cytotoxic effects by targeting topoisomerase I .
Subcellular Localization
This compound predominantly localizes in the nucleus due to its affinity for DNA and topoisomerase I. This subcellular localization is essential for its antitumor activity. The compound’s nuclear localization signals and post-translational modifications, such as phosphorylation, play a role in directing it to the nucleus. Once inside the nucleus, this compound forms a ternary complex with topoisomerase I and DNA, leading to the inhibition of DNA replication and transcription .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de SN-22 implica la reacción de 1-metilpiperidina con indol bajo condiciones específicas. La reacción generalmente requiere un catalizador y se lleva a cabo en un solvente orgánico. El proceso implica la formación de un enlace carbono-nitrógeno entre los anillos de piperidina e indol.
Métodos de producción industrial
La producción industrial de SN-22 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando múltiples pasos de purificación y control de calidad. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
SN-22 experimenta varias reacciones químicas, que incluyen:
Oxidación: SN-22 se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir SN-22 en diferentes formas reducidas.
Sustitución: SN-22 puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Los agentes halogenantes y los nucleófilos se utilizan comúnmente en reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir varios derivados reducidos de SN-22.
Aplicaciones Científicas De Investigación
SN-22 se ha estudiado ampliamente por sus aplicaciones en varios campos científicos:
Química: SN-22 se utiliza como ligando en química de coordinación y como bloque de construcción en síntesis orgánica.
Biología: Se estudia por sus interacciones con los receptores de serotonina y sus posibles efectos sobre los sistemas biológicos.
Medicina: SN-22 se investiga por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neurológicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de otros compuestos químicos.
Comparación Con Compuestos Similares
SN-22 se compara con otros compuestos similares, tales como:
BRL-54443: Otro agonista del receptor de serotonina con diferente selectividad y potencia.
LY-334370: Un compuesto con objetivos de receptor similares pero diferente estructura química.
LY-367,265: Otro compuesto relacionado con propiedades farmacológicas distintas.
MPMI: Un compuesto con actividad de receptor similar pero diferentes aplicaciones terapéuticas.
MPTP: Un compuesto con diferentes objetivos y efectos del receptor.
Propiedades
IUPAC Name |
(19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKIWCVEPUPIL-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228960 | |
| Record name | 7-Ethylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78287-27-1 | |
| Record name | 7-Ethylcamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78287-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethylcamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078287271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Ethylcamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Ethylcamptothecin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHYLCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPY7FE51IW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



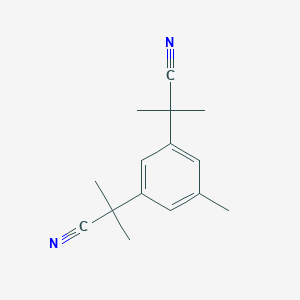

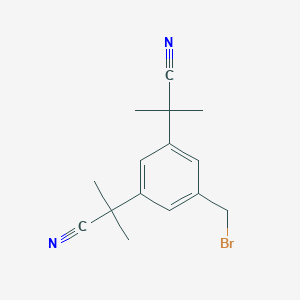

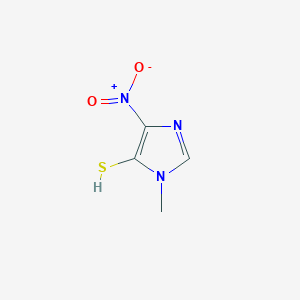


![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)

